molecular formula C23H23N9O4 B15202909 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine

Cat. No.: B15202909
M. Wt: 489.5 g/mol
InChI Key: KRFIDJQKZHYEPW-BFHYXJOUSA-N
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Description

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is a compound derived from 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine. PhIP is formed during the cooking of protein-rich foods at high temperatures and is known to be a potential human carcinogen . The compound 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is of significant interest in scientific research due to its implications in DNA adduct formation and carcinogenesis.

Preparation Methods

The synthesis of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction is typically carried out under high-temperature conditions to facilitate the formation of the PhIP ring structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) for bioactivation, leading to the formation of N-hydroxy derivatives . These derivatives can further undergo detoxification reactions such as glucuronidation or sulfation, resulting in the formation of reactive metabolites . Major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s carcinogenic potential.

Comparison with Similar Compounds

Similar compounds to 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine include other heterocyclic aromatic amines such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . These compounds share similar formation mechanisms and carcinogenic properties but differ in their specific structures and reactivity. The uniqueness of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine lies in its specific DNA adduct formation and the resulting biological effects.

Properties

Molecular Formula

C23H23N9O4

Molecular Weight

489.5 g/mol

IUPAC Name

2-amino-8-(2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-7-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C23H23N9O4/c1-31-17-15(11(10-5-3-2-4-6-10)8-26-18(17)28-23(31)25)19-27-16-20(29-22(24)30-21(16)35)32(19)14-7-12(34)13(9-33)36-14/h2-6,8,12-14,33-34H,7,9H2,1H3,(H2,25,26,28)(H3,24,29,30,35)/t12-,13+,14+/m0/s1

InChI Key

KRFIDJQKZHYEPW-BFHYXJOUSA-N

Isomeric SMILES

CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N

Canonical SMILES

CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N

Origin of Product

United States

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